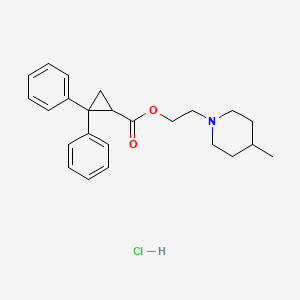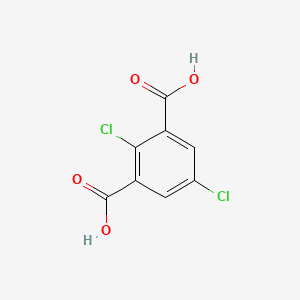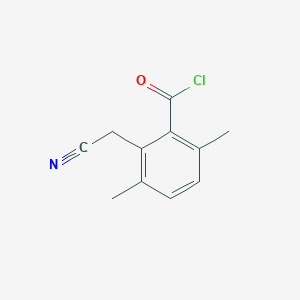
3-Hexene, 1,1-dimethoxy-, (3Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexene, 1,1-dimethoxy-, (3Z)- is an organic compound with the molecular formula C8H16O2. It is a colorless liquid with a spicy odor and is known for its unique chemical properties. This compound is also referred to as (Z)-3-Hexenal dimethyl acetal .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The most common method for preparing 3-Hexene, 1,1-dimethoxy-, (3Z)- involves the reaction of (Z)-3-Hexenal with methanol. This reaction typically occurs under acidic conditions . The process can be summarized as follows:
Reactants: (Z)-3-Hexenal and methanol
Conditions: Acidic environment
Products: 3-Hexene, 1,1-dimethoxy-, (3Z)-
Industrial Production Methods
In an industrial setting, the production of 3-Hexene, 1,1-dimethoxy-, (3Z)- follows a similar synthetic route but on a larger scale. The reaction is carefully controlled to ensure high yield and purity. The use of continuous reactors and advanced purification techniques helps in achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Hexene, 1,1-dimethoxy-, (3Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or acids can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
3-Hexene, 1,1-dimethoxy-, (3Z)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Its derivatives are studied for their biological activities.
Industry: Used in the production of fragrances and flavoring agents due to its distinctive odor.
Mecanismo De Acción
The mechanism of action of 3-Hexene, 1,1-dimethoxy-, (3Z)- involves its interaction with various molecular targets. The methoxy groups play a crucial role in its reactivity, allowing it to participate in different chemical reactions. The pathways involved include oxidation-reduction and substitution mechanisms, which are facilitated by the presence of the double bond and methoxy groups.
Comparación Con Compuestos Similares
Similar Compounds
3-Hexene, 1,1-diethoxy-, (3Z)-: Similar structure but with ethoxy groups instead of methoxy groups.
3-Hexene, 1,1-dimethoxy-, (3E)-: The (E)-isomer of the compound with different spatial arrangement of substituents.
Uniqueness
3-Hexene, 1,1-dimethoxy-, (3Z)- is unique due to its specific (Z)-configuration, which affects its chemical reactivity and physical properties. The presence of methoxy groups also distinguishes it from other similar compounds, providing it with unique applications in various fields .
Propiedades
Número CAS |
55444-65-0 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
(Z)-1,1-dimethoxyhex-3-ene |
InChI |
InChI=1S/C8H16O2/c1-4-5-6-7-8(9-2)10-3/h5-6,8H,4,7H2,1-3H3/b6-5- |
Clave InChI |
AIFDKYGVVMSLMZ-WAYWQWQTSA-N |
SMILES isomérico |
CC/C=C\CC(OC)OC |
SMILES canónico |
CCC=CCC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


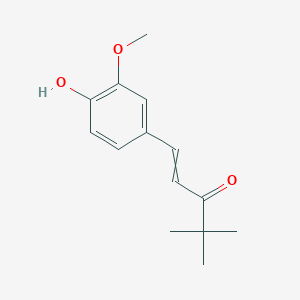
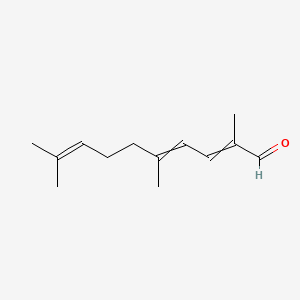
![1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine](/img/structure/B13958666.png)
![1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-](/img/structure/B13958668.png)
![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)

![2-Isopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13958694.png)
![[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride](/img/structure/B13958696.png)

